

An In-depth Technical Guide to (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

(S)-5-

Compound Name: (Hydroxymethyl)dihydrofuran-
2(3h)-one

Cat. No.: B1333545

[Get Quote](#)

This technical guide provides a comprehensive overview of **(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one**, a significant chiral building block in various scientific and industrial fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, and applications.

Core Compound Information

- Chemical Name: **(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one**
- CAS Number: 32780-06-6[\[1\]](#)

Synonyms:

- (S)-γ-Hydroxymethyl-γ-butyrolactone[\[1\]](#)
- (S)-4,5-Dihydro-5-hydroxymethyl-2(3H)-furanone[\[1\]](#)
- (S)-5-Hydroxymethyl-2-oxotetrahydrofuran[\[1\]](#)
- (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone[\[1\]](#)
- (5S)-5-(hydroxymethyl)dihydro-2(3H)-furanone

Physicochemical Properties

The quantitative data for **(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₅ H ₈ O ₃	[1]
Molecular Weight	116.12 g/mol	[1]
Appearance	Colorless to clear liquid	[1]
Density	1.23 g/mL at 25 °C	[1]
Boiling Point	110 - 115 °C at 0.2 mmHg	[1]
Refractive Index	n _{20/D} 1.47	[1]
Optical Rotation	[α] _{20/D} = +56° (c=3 in Chloroform)	[1]
Purity	≥ 98% (Chiral purity)	[1]
Storage Temperature	2 - 8 °C, Store in freezer, under -20°C	[1]

Experimental Protocols: Synthesis

(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one serves as a valuable chiral intermediate. One common synthetic approach involves the asymmetric organocatalytic domino Michael-SN2 reaction.[\[2\]](#)

Example Protocol: Asymmetric Organocatalytic Domino Michael-SN2 Reaction

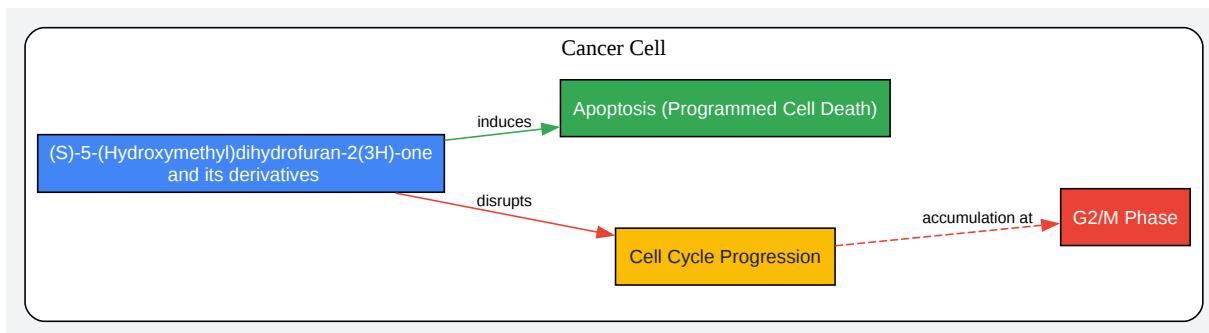
This method facilitates the enantioselective synthesis of dihydrofuran derivatives.

- Reactants: α-bromonitroalkenes and 1,3-dicarbonyl compounds.[\[2\]](#)
- Catalyst: Chiral bifunctional thiourea catalysts are often employed.

- General Procedure:
 - To a solution of the 1,3-dicarbonyl compound and the chiral thiourea catalyst in an appropriate solvent (e.g., toluene, dichloromethane) at a specific temperature (e.g., room temperature, 0 °C), the α -bromonitroalkene is added.
 - The reaction mixture is stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
 - The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
 - The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched dihydrofuran derivative.

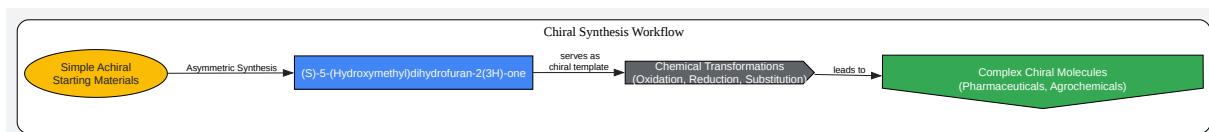
Note: The specific conditions such as solvent, temperature, and reaction time are optimized to achieve high yields and enantioselectivity.[\[2\]](#)

Applications and Biological Activity


This compound is a versatile building block with applications spanning several industries.

- Organic Synthesis: It is a crucial chiral building block for synthesizing more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.[\[1\]](#)[\[2\]](#) Its structure allows for various chemical transformations, including oxidation of the hydroxymethyl group to a carboxylic acid, reduction of the lactone, and nucleophilic substitution at the hydroxymethyl group.[\[2\]](#)
- Flavor and Fragrance: It is used as a flavoring agent in the food and beverage industry, imparting a sweet and fruity aroma.[\[1\]](#) It also serves as an ingredient in perfumery.[\[1\]](#)
- Pharmaceutical and Medicinal Research: Research has highlighted its potential in drug development.[\[1\]](#)[\[2\]](#) Studies have indicated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines.[\[2\]](#) The mechanism of action appears to involve the

induction of apoptosis and the disruption of the normal cell cycle, specifically causing an accumulation of cells in the G2/M phase.[2] Its hydroxymethyl group can participate in hydrogen bonding with enzymes and receptors, influencing their activity.[2]


Visualizations: Signaling Pathways and Synthetic Workflows

The following diagrams, created using the DOT language, illustrate the biological impact and synthetic utility of **(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one**.

[Click to download full resolution via product page](#)

Caption: Biological activity of **(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one** derivatives on cancer cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one | 32780-06-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333545#s-5-hydroxymethyl-dihydrofuran-2-3h-one-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com